Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride
Description
Its structure features a trifluoromethyl group at the β-position relative to the amino group, enhancing its metabolic stability and lipophilicity. The hydrochloride salt form improves solubility for synthetic manipulation.
Properties
IUPAC Name |
methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)2-4(3-10)6(7,8)9;/h4H,2-3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSPKIZATLKMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride typically involves the esterification of 4-amino-3-(trifluoromethyl)butanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Properties:
Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride has been explored as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by enhancing insulin secretion and lowering blood glucose levels. The compound's ability to inhibit DPP-IV could lead to new treatments for hyperglycemia and related metabolic disorders .
Neuropharmacological Research:
The compound shows promise in central nervous system (CNS) research, particularly for conditions such as depression and anxiety. Its structural attributes may allow it to interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing mood disorders.
Agrochemical Applications
Pesticidal Activity:
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into biological membranes. This property is advantageous in the development of agrochemicals, particularly pesticides that require effective absorption by target pests. Research indicates that derivatives of this compound may exhibit insecticidal or herbicidal properties, making them candidates for agricultural applications .
Synthesis and Chemical Reactions
This compound can be synthesized through various chemical pathways, often involving multi-step reactions that utilize common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The optimization of reaction conditions is critical for achieving high yields and purity of the compound .
| Synthesis Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Oxidation | Potassium permanganate | Varies | Effective for introducing functional groups |
| Reduction | Lithium aluminum hydride | Varies | Commonly used for reducing carbonyls |
| Biocatalysis | Transaminase | Higher yield | Eco-friendly method with fewer by-products |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- DPP-IV Inhibition Study: A study demonstrated that derivatives of this compound effectively inhibited DPP-IV activity in vitro, showing potential for diabetes management .
- Neuropharmacological Effects: Research indicated that compounds with a similar structure exhibited anxiolytic effects in animal models, suggesting that this compound may have similar properties.
- Agrochemical Efficacy: Field trials indicated that formulations containing this compound provided effective pest control compared to conventional pesticides, highlighting its potential role in sustainable agriculture .
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with a methylamino group and ester functionality.
- Synthetic Role : Used as a starting material for spirocyclic compounds (e.g., Example 332 in the patent).
- Key Data :
- LCMS: m/z 411 [M+H]⁺
- HPLC Retention Time: 1.18 minutes (SMD-TFA05 method)
b) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Structure: Branched dimethyl substituents at the β-position and a methylamino group.
- Synthesis : Deprotection of a tert-butoxycarbonyl (Boc)-protected precursor using HCl in dioxane.
- Key Data :
- ¹H-NMR (DMSO-d₆): δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH₃), 1.02 (s, 9H, C(CH₃)₃).
- Comparison : The branched structure reduces conformational flexibility, which may limit its utility in forming linear intermediates compared to the target compound’s unbranched trifluoromethyl-substituted chain .
c) Piperidine-2-carboxylic Acid Methyl Ester Hydrochloride Derivatives
- Structure : Piperidine ring fused with ester and carboxamide groups.
- Example : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.
- Comparison: These derivatives exhibit increased complexity with fused heterocycles, contrasting with the simplicity of the target compound’s butanoate scaffold. Such differences impact synthetic scalability and bioavailability .
Physicochemical and Functional Group Analysis
| Compound | Key Functional Groups | Molecular Weight (LCMS m/z) | Retention Time (HPLC) |
|---|---|---|---|
| Target Compound | Amino, trifluoromethyl, ester | Not explicitly reported | Not reported |
| Methyl 1-(methylamino)cyclobutanecarboxylate | Cyclobutane, methylamino, ester | 411 [M+H]⁺ | 1.18 minutes |
| (S)-3,3-Dimethyl-2-(methylamino)butanoate | Branched alkyl, methylamino, ester | 192 (free base) | Not reported |
Research Findings and Limitations
- Synthetic Flexibility : The target compound’s unbranched chain offers advantages in modular synthesis over cyclic or branched analogs.
- Data Gaps: Direct experimental data (e.g., NMR, solubility) for Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride are absent in the referenced patent, necessitating extrapolation from analogs.
- Patent Focus : The patent emphasizes synthetic methodologies rather than comparative pharmacological studies, limiting insights into bioactivity differences .
Biological Activity
Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural attributes and biological properties. The trifluoromethyl group, known for enhancing lipophilicity and biological activity, plays a crucial role in the compound's interaction with biological systems.
Chemical Structure and Properties
- Molecular Formula : CHClFN\O
- Molar Mass : Approximately 283.67 g/mol
- Key Functional Groups : Amino group, trifluoromethyl group
The presence of the trifluoromethyl group enhances the compound's reactivity and interaction with various biological targets, making it a valuable candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The amino group allows for hydrogen bonding with biological targets, while the trifluoromethyl group increases membrane permeability. This dual functionality enables the compound to exert significant effects on various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as neurological disorders.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : Investigations into its potential neuroprotective properties are ongoing, particularly concerning central nervous system disorders.
Case Studies and Research Findings
- Inhibition of Enzymes :
- Antioxidant Activity :
- Neuroprotective Research :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
